Diloxanide furoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[(2,2-dichloroacetyl)-methylamino]phenyl] furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c1-17(13(18)12(15)16)9-4-6-10(7-5-9)21-14(19)11-3-2-8-20-11/h2-8,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYYDXJSHYEDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC(=O)C2=CC=CO2)C(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048999 | |
| Record name | Diloxanide furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diloxanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015684 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855852 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3736-81-0 | |
| Record name | Diloxanide furoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3736-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diloxanide furoate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diloxanide furoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14638 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DILOXANIDE FUROATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diloxanide furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(dichloroacetyl)methylamino]phenyl 2-furoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILOXANIDE FUROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP4N72IW34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diloxanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015684 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Profile and Mechanistic Investigations of Diloxanide Furoate
Mechanisms of Action of Diloxanide (B1670642) Furoate
The precise molecular mechanism of action of diloxanide is not fully elucidated, but current understanding suggests several key interactions with Entamoeba histolytica. smarthealer.pknih.govdrugbank.comdrugbank.come-lactancia.orgresearchgate.netnih.govksumsc.comresearchgate.netnih.gov
Disruption of Parasite Protein Synthesis
One proposed mechanism involves the inhibition of protein synthesis in E. histolytica trophozoites. patsnap.compatsnap.comdrugbank.comdrugbank.comresearchgate.netnih.gov This disruption is thought to interfere with the parasite's growth and replication, ultimately leading to its death. patsnap.compatsnap.com Some studies suggest a structural similarity between diloxanide and the antibacterial agent chloramphenicol (B1208), which is known to inhibit protein synthesis. researchgate.netnih.gov
Interference with Parasite Mitochondrial Function
Diloxanide furoate is also believed to disrupt the mitochondrial function of the parasite. smarthealer.pk Interference with essential metabolic processes within the mitochondria can lead to the death of the parasite. patsnap.comsmarthealer.pk
Luminal Amoebicidal Activity
This compound exhibits direct amoebicidal activity specifically within the lumen of the intestine. smarthealer.pkpatsnap.comnih.govmedscape.comwikipedia.orgnews-medical.netdrugbank.come-lactancia.orgresearchgate.netksumsc.com This luminal action is crucial for targeting the E. histolytica parasites residing in the intestinal tract and is particularly effective against the cyst form. patsnap.comsmarthealer.pkpatsnap.com
Targeting of Trophozoite and Cyst Forms of Entamoeba histolytica
Diloxanide is amebicidal against both the trophozoite and cyst forms of E. histolytica. smarthealer.pkpatsnap.comnih.govmedscape.comwikipedia.orgdrugbank.come-lactancia.orgksumsc.com It destroys the trophozoites that eventually form into cysts. nih.govdrugbank.comdrugbank.come-lactancia.org By eliminating cysts, this compound helps to prevent the spread of infection. smarthealer.pkpatsnap.com
Structural Similarities and Analogies to Other Compounds
The current understanding of diloxanide's action is partly based on its structural similarity to chloramphenicol, particularly at the dichloroacetamide group. researchgate.netnih.gov This structural resemblance suggests a similar mode of action involving the inhibition of protein synthesis. researchgate.netnih.gov Diloxanide is a dichloroacetamide derivative. medscape.come-lactancia.orgresearchgate.net It is an ester of 2-furoic acid and diloxanide. e-lactancia.org
Pharmacokinetic Studies of this compound
This compound is administered orally and is largely hydrolyzed in the intestinal lumen to its active form, diloxanide, and furoic acid before being absorbed. patsnap.comnih.govdrugbank.comnih.govdrugbank.come-lactancia.org
This compound is slowly absorbed from the gastrointestinal tract, which helps maintain an adequate concentration of the medication in the intestinal lumen. nih.govdrugbank.comdrugbank.come-lactancia.org The parent compound, diloxanide, is rapidly absorbed with a bioavailability of approximately 90%. smarthealer.pknih.govdrugbank.comnih.govdrugbank.come-lactancia.org
The absorbed diloxanide is extensively conjugated with glucuronic acid, forming an inactive glucuronide conjugate. nih.govdrugbank.comnih.govdrugbank.come-lactancia.org Approximately 99% of diloxanide in the systemic circulation exists as the glucuronide, with only about 1% present as free diloxanide. nih.govdrugbank.comnih.govdrugbank.come-lactancia.org
Peak plasma concentration of diloxanide occurs approximately 2 hours after oral administration. e-lactancia.org The duration of action is about 6 hours. e-lactancia.org
Elimination primarily occurs via the kidneys, with approximately 90% of diloxanide rapidly excreted in the urine as the glucuronide metabolite. nih.govdrugbank.comnih.govdrugbank.come-lactancia.org About 10% is excreted in the feces as diloxanide. nih.govdrugbank.comnih.govdrugbank.come-lactancia.org The biological half-life of diloxanide is reported to be around 3 hours. nih.govwikipedia.orgnih.govdrugbank.com
Here is a summary of the pharmacokinetic profile:
| Parameter | Description |
| Absorption | This compound is slowly absorbed; diloxanide is rapidly absorbed. smarthealer.pknih.govdrugbank.comnih.govdrugbank.come-lactancia.org |
| Bioavailability (Diloxanide) | Approximately 90%. smarthealer.pknih.govdrugbank.come-lactancia.org |
| Metabolism | Hydrolyzed to diloxanide and furoic acid; diloxanide is extensively conjugated with glucuronic acid. nih.govdrugbank.comnih.govdrugbank.come-lactancia.org |
| Active Form | Diloxanide. patsnap.compatsnap.comnih.govdrugbank.comnih.govdrugbank.com |
| Time to Peak Concentration | Approximately 2 hours. e-lactancia.org |
| Duration of Action | About 6 hours. e-lactancia.org |
| Elimination | Primarily renal excretion of glucuronide metabolite (90%); fecal excretion of diloxanide (10%). nih.govdrugbank.comnih.govdrugbank.come-lactancia.org |
| Half-life | Approximately 3 hours. nih.govwikipedia.orgnih.govdrugbank.com |
Absorption and Bioavailability Dynamics
The absorption and bioavailability of this compound are key determinants of its therapeutic action, which is primarily exerted within the intestinal lumen. While diloxanide itself demonstrates high bioavailability, the furoate ester is characterized by slower absorption from the gastrointestinal tract. nih.govsmarthealer.pke-lactancia.org
Diloxanide has a bioavailability of approximately 90% in its parental form. nih.govsmarthealer.pke-lactancia.orgdrugbank.comdrugbank.compharmaoffer.com However, when administered as this compound, it is slowly absorbed from the gastrointestinal tract. nih.govsmarthealer.pke-lactancia.orgdrugbank.comdrugbank.compharmaoffer.com This slower absorption rate influences its distribution and metabolism. smarthealer.pk
Table 1: Absorption Characteristics
| Compound | Absorption Rate (Gastrointestinal Tract) | Bioavailability (Parental Form) |
| This compound | Slowly absorbed | Not directly stated as furoate |
| Diloxanide (parental) | - | Approximately 90% |
Hydrolysis of this compound to Diloxanide in the Gastrointestinal Tract
A critical step in the pharmacological activity of this compound is its hydrolysis within the gastrointestinal tract. This compound is a prodrug that is hydrolyzed in the gastrointestinal tract to produce diloxanide, the active ingredient. nih.gove-lactancia.orgdrugbank.comdrugbank.compharmaoffer.comnih.govpatsnap.com This hydrolysis largely occurs in the intestinal lumen before absorption. e-lactancia.org The process involves the breakdown of the ester linkage, yielding diloxanide and furoic acid. nih.gove-lactancia.orgdrugbank.comdrugbank.compharmaoffer.com This conversion is essential for the active compound to exert its therapeutic effects directly in the intestines. patsnap.com
Table 2: Hydrolysis Products
| Parent Compound | Hydrolysis Products | Location of Hydrolysis |
| This compound | Diloxanide, Furoic acid | Gastrointestinal tract |
Impact of Ester Form on Luminal Concentration and Efficacy
The administration of diloxanide as the furoate ester is significant for achieving effective concentrations at the site of action, the intestinal lumen. The furoate ester form allows for high luminal concentrations. researchgate.netresearchgate.net This high concentration in the intestinal fluids is substantially related to the effectiveness of the drug against Entamoeba histolytica within the intestinal lumen. taylorandfrancis.com The slow absorption of this compound from the gastrointestinal tract contributes to providing an adequate concentration of the medication in the intestinal lumen for a prolonged period. e-lactancia.org This characteristic is particularly advantageous for a luminal amebicide. wikipedia.org
Metabolism and Biotransformation Pathways
Following hydrolysis and absorption, diloxanide undergoes further metabolic processing, primarily in the liver. patsnap.comijpsjournal.com The main biotransformation pathway involves conjugation. e-lactancia.orgdrugbank.comdrugbank.compharmaoffer.com
Diloxanide is hydrolyzed to furoic acid and diloxanide, which then undergoes extensive glucuronidation. nih.gove-lactancia.orgdrugbank.comdrugbank.compharmaoffer.comnih.gov
Table 3: Primary Metabolic Pathway
| Metabolite | Process | Extent in Systemic Circulation |
| Diloxanide | Glucuronidation | 1% free diloxanide |
| Diloxanide glucuronide | Conjugation | 99% as glucuronide |
Glucuronidation of Diloxanide
Glucuronidation is the principal metabolic fate of absorbed diloxanide. The absorbed diloxanide is extensively conjugated with glucuronic acid, resulting in the formation of an inactive glucuronide conjugate. e-lactancia.org This extensive glucuronidation means that approximately 99% of diloxanide in the systemic circulation occurs as the glucuronide metabolite, with only about 1% present as free diloxanide. nih.gove-lactancia.orgdrugbank.comdrugbank.compharmaoffer.comnih.govnih.gov This metabolic conversion plays a significant role in the elimination of the compound from the body.
Excretion Routes and Elimination Kinetics
The elimination of diloxanide and its metabolites from the body primarily occurs via the renal route. The majority of the absorbed dose is rapidly excreted in the urine as the glucuronide metabolite. nih.govsmarthealer.pke-lactancia.orgdrugbank.comdrugbank.compharmaoffer.compharmacompass.comgideononline.com
Approximately 90% of the drug is rapidly excreted in the urine as the glucuronide metabolite. nih.govsmarthealer.pke-lactancia.orgdrugbank.comdrugbank.compharmaoffer.compharmacompass.com The remaining portion, about 10%, is excreted in the feces as unchanged diloxanide. nih.gove-lactancia.orgdrugbank.comdrugbank.compharmaoffer.compharmacompass.com The elimination half-life of diloxanide is reported to be approximately 3 hours. nih.gove-lactancia.orgdrugbank.comwikipedia.orgnih.govpharmacompass.com
Table 4: Excretion Profile
| Route of Excretion | Form Excreted | Percentage of Excretion |
| Renal | Glucuronide metabolite | Approximately 90% |
| Fecal | Unchanged diloxanide | Approximately 10% |
| Parameter | Value |
| Elimination Half-Life | Approximately 3 hours nih.gove-lactancia.orgdrugbank.comwikipedia.orgnih.govpharmacompass.com |
Clinical Research and Efficacy Assessments of Diloxanide Furoate
Efficacy in Asymptomatic Cyst Carriers
Diloxanide (B1670642) furoate is considered a drug of choice for treating asymptomatic individuals who are passing E. histolytica cysts. researchgate.netnih.govmedscape.com Its effectiveness in this population is attributed to its action within the intestinal lumen, where the cysts are formed and excreted. taylorandfrancis.come-lactancia.org Studies have shown high parasitological cure rates in asymptomatic carriers treated with diloxanide furoate. researchgate.netnih.gov For instance, a study involving asymptomatic homosexual men reported parasitological cure rates of 93% and 88% with this compound treatment in two different cohorts. nih.gov Another analysis of data from the United States Centers for Disease Control (CDC) between 1977 and 1990 showed that parasitological cures were achieved in 86% of asymptomatic persons passing cysts who completed a full 10-day treatment course and had follow-up stool examinations. nih.govchemeurope.com
Efficacy in Intestinal Amoebiasis
This compound is used to treat mild to moderate intestinal infections caused by Entamoeba histolytica. smarthealer.pk It is effective against the trophozoites residing in the intestinal lumen, helping to reduce the parasite load. patsnap.com While highly effective in chronic intestinal amoebiasis, its activity is considered partial in acute cases. oup.com In a previous study, cure rates varied from 58.3% to 82.3% in patients with acute and chronic intestinal amoebiasis. oup.com The drug demonstrated better effects in patients passing cysts compared to those passing trophozoites. oup.com this compound is generally less effective in invasive intestinal amoebiasis and is not the primary treatment for acute amoebic dysentery. researchgate.nettaylorandfrancis.com It is ineffective in treating extraintestinal amebiasis due to its limited activity outside the intestinal lumen. researchgate.nettaylorandfrancis.come-lactancia.org
Efficacy in Combination Therapies
This compound is often used in combination with other amebicidal agents, particularly for invasive or extraintestinal forms of amebiasis, following initial treatment with tissue-acting amebicides. taylorandfrancis.come-lactancia.org This approach aims for a more comprehensive eradication of the parasite by targeting both luminal and tissue forms. patsnap.comsmarthealer.pk
Combination with Metronidazole (B1676534)
Combining this compound with metronidazole has been investigated for treating amoebiasis and giardiasis. annalskemu.orgnih.gov Metronidazole is effective against trophozoites in tissues and the lumen, while this compound primarily targets luminal parasites. annalskemu.org A study evaluating the combination in children with amoebiasis and giardiasis reported a 98% parasitological cure rate for amoebiasis and 92% for giardiasis after five days of treatment. annalskemu.organnalskemu.org Another study using a combined this compound-metronidazole preparation in patients with amoebiasis and giardiasis showed 100% parasitic clearance in both groups after a 5-day treatment course. nih.gov The combination of metronidazole with this compound has been suggested as a strategy to enhance treatment outcomes and mitigate relapse. researchgate.net
Combination with Tinidazole (B1682380)
Tinidazole, another nitroimidazole derivative with activity against protozoa and anaerobic bacteria, has been compared alone and in combination with this compound for treating non-invasive amoebiasis. wikipedia.orgmims.comnih.gov A study comparing tinidazole alone with tinidazole plus this compound found significantly higher parasitological cure rates with the combination therapy (91%) compared to tinidazole alone (44%). nih.gov This suggests that the addition of this compound enhances the eradication of luminal parasites when used with tinidazole for non-invasive amoebiasis.
Parasitological Cure Rates and Outcomes
Parasitological cure rates with this compound vary depending on the clinical presentation of amoebiasis. In asymptomatic cyst carriers, studies have reported high cure rates, ranging from 81% to 96%. researchgate.netnih.gov An analysis of CDC data showed an 86% parasitological cure rate in this population. nih.govchemeurope.com In chronic intestinal amoebiasis, cure rates between 58.3% and 82.3% have been observed with this compound alone. oup.com Combination therapies involving this compound have demonstrated high parasitological clearance rates. The combination with metronidazole resulted in a 98% parasitological cure rate for amoebiasis in one study. annalskemu.organnalskemu.org A combined preparation of this compound and metronidazole achieved 100% parasitic clearance in patients with amoebiasis and giardiasis. nih.gov The combination of tinidazole and this compound showed a 91% parasitological cure rate in non-invasive amoebiasis, significantly higher than tinidazole alone. nih.gov
| Study | Condition Treated | Treatment Regimen | Parasitological Cure Rate | Citation |
| McAuley et al. (1992) (CDC Data) | Asymptomatic Cyst Carriers | This compound (10 days) | 86% (of 575 cases) | nih.govchemeurope.com |
| Botero (1964) | Acute and Chronic Intestinal Amoebiasis | This compound | 58.3% - 82.3% | oup.com |
| Kazi et al. (2002) | Amoebiasis (in children) | Metronidazole + this compound (5 days) | 98% | annalskemu.organnalskemu.org |
| Anonymous (1997) | Amoebiasis and Giardiasis | This compound + Metronidazole (5 days) | 100% (parasitic clearance) | nih.gov |
| Pehrson (1983) | Non-invasive Amoebiasis | Tinidazole + this compound | 91% | nih.gov |
| Pehrson (1983) | Non-invasive Amoebiasis | Tinidazole alone | 44% | nih.gov |
Clinical Trial Design and Methodologies
Clinical research evaluating the efficacy of this compound has employed various study designs and methodologies to assess its impact on parasitic infections. These include randomized controlled trials and observational studies, which provide different perspectives on the drug's effectiveness in diverse patient populations and settings. The methodologies often involve parasitological examinations of stool samples to confirm the presence of parasites at baseline and assess clearance post-treatment. nih.govnih.gov Clinical evaluations are also conducted to monitor symptom resolution. annalskemu.org
Randomized Controlled Trials
Randomized controlled trials (RCTs) are a key methodology used to evaluate the efficacy of this compound, often comparing it to placebo or other antiparasitic agents. These trials are designed to minimize bias by randomly assigning participants to different treatment groups. slideshare.net
For instance, a randomized, double-blind clinical trial compared a combination of metronidazole and this compound with a herbal product for the treatment of amoebiasis. This study enrolled patients confirmed for Entamoeba histolytica and randomly allocated them to receive either the allopathic combination or the herbal treatment. The primary outcome variable was treatment success or failure, assessed by cure rate. academicjournals.org The study concluded that both treatments were equally effective in terms of cure rate, although differences in side effects were observed. academicjournals.org
Another study, described as a randomized controlled trial, investigated the efficacy of a combined this compound-metronidazole preparation in treating amoebiasis and giardiasis. In this trial, patients with confirmed infections were treated with the combination therapy, and the response was evaluated through clinical examination and stool analysis on specified days post-treatment. Parasitic clearance rates were reported for both amoebiasis and giardiasis. nih.govresearchgate.net
A systematic review and meta-analysis of randomized clinical trials on the effectiveness of metronidazole for amoebiasis also referenced a randomized controlled trial that compared metronidazole and this compound versus metronidazole alone. nih.govtandfonline.com This highlights the use of RCTs to compare this compound, sometimes in combination, with other standard treatments.
In a study involving asymptomatic Entamoeba histolytica cyst passers in the United States, data collected over 14 years allowed for detailed analysis of efficacy. Parasitological cures were achieved in a significant percentage of treatment courses administered to asymptomatic persons who completed the full treatment course and had follow-up stool examinations. nih.govoup.com While this study describes a large dataset and efficacy assessment, the specific trial design elements like randomization and control groups in all instances across the 14 years are not explicitly detailed as a single, overarching RCT in the provided snippets. However, the data analysis focused on efficacy outcomes in a defined population receiving the drug.
Observational Studies and Longitudinal Data Analysis
Observational studies and longitudinal data analysis have also contributed to the understanding of this compound's efficacy in real-world settings and over time. These study designs observe outcomes in participants without random intervention, providing insights into treatment effectiveness in broader populations and the natural history of the infection.
A longitudinal, prospective case study investigated the efficacy of a triple antibiotic therapy, including this compound, in patients with diarrhoea-predominant Irritable Bowel Syndrome (IBS) who were positive for Blastocystis species. nih.govresearchgate.netpsu.edunih.gov In this study, patients received the combination therapy, and faecal specimens were collected at baseline, during treatment, and after completion to assess parasite clearance using various methods including microscopy, culture, and PCR. nih.govresearchgate.netpsu.edunih.gov The study reported a percentage of patients who cleared Blastocystis after the therapy. nih.govresearchgate.netpsu.edunih.gov This type of study, following a cohort of patients over time, exemplifies a longitudinal approach.
Longitudinal observational studies have also provided context regarding the management of asymptomatic Entamoeba histolytica cyst carriers, noting that in some cases, cyst carriage may resolve spontaneously. plos.org This underscores the importance of observational data in understanding the baseline characteristics and potential outcomes in untreated or control groups, which can inform the design and interpretation of interventional studies.
While specific detailed data tables from these studies are not comprehensively provided in the search snippets in a format ready for direct interactive table generation, the findings indicate that these methodologies are used to assess parasitological cure rates and clinical responses to this compound, both alone and in combination therapies. For example, a study on asymptomatic E. histolytica cyst passers reported an 86% parasitological cure rate among those who completed treatment and follow-up. nih.govoup.com
Summary of Selected Efficacy Findings from Clinical Studies
| Study Type | Target Pathogen(s) | Key Finding (Efficacy) | Source(s) |
| Randomized Controlled Trial (Combination) | Entamoeba histolytica | Combination with metronidazole equally effective as herbal treatment for cure rate. | academicjournals.org |
| Randomized Controlled Trial (Combination) | Amoebiasis and Giardiasis | 100% parasitic clearance reported with combined this compound-metronidazole. | nih.govresearchgate.net |
| Observational/Longitudinal Study | Asymptomatic E. histolytica cysts | 86% parasitological cure rate in treated individuals with follow-up. | nih.govoup.com |
| Longitudinal Prospective Case Study | Blastocystis species | 60% clearance of Blastocystis spp. with triple antibiotic therapy including diloxanide. | nih.govresearchgate.netpsu.edunih.gov |
Note: The data presented in this table are derived from the provided search snippets and represent findings from specific studies. Variations in study design, patient populations, and diagnostic methods may influence outcomes.
Drug Resistance and Susceptibility Research on Diloxanide Furoate
Mechanisms of Drug Resistance in Entamoeba histolytica
Drug resistance in E. histolytica is a significant concern that can impact the effectiveness of treatments, including diloxanide (B1670642) furoate. Several mechanisms have been hypothesized and investigated in protozoan parasites, including E. histolytica. These mechanisms can involve decreased drug uptake, increased drug efflux, alteration of the drug target, and loss of drug activation psu.edu.
Role of E. histolytica-methylated LINE binding protein (EhMLBP) in Resistance
Research suggests a potential role for E. histolytica-methylated LINE binding protein (EhMLBP) in the parasite's biology, including its capacity to cause disease researchgate.netresearchgate.net. EhMLBP is an essential protein that binds preferentially to methylated repetitive DNA nih.gov. It has been shown to be induced by heat shock and its expression regulated by a heat shock element binding site nih.gov. While its direct role in diloxanide furoate resistance is not fully elucidated in the provided search results, studies on synthetic antisense oligonucleotides suggest the possibility of downregulating EhMLBP, highlighting its importance as a potential specific site for antiamoebic treatment researchgate.netresearchgate.net. EhMLBP's role in binding to methylated DNA makes it a suitable target for intervention strategies researchgate.netresearchgate.net.
Parasite Evasion Strategies
Parasites like E. histolytica may employ evasion strategies to survive drug pressure, including hiding in sanctuaries within the host psu.edu. E. histolytica can avoid drug effects by isolating itself in areas such as the human brain, where drug penetration might be difficult researchgate.net.
P-glycoprotein and Efflux Mechanisms
Multidrug resistance (MDR) phenotype, characterized by cross-resistance to unrelated drugs, increased efflux, and decreased accumulation of radiolabelled drugs, has been observed in E. histolytica psu.eduipn.mxresearchgate.net. This phenotype is often associated with the overexpression of P-glycoproteins (Pgp), which are membrane pumps that actively transport drugs out of the cell in an energy-dependent manner psu.eduipn.mxresearchgate.netgrantome.comasm.org.
E. histolytica possesses several Pgp-like genes (EhPgp1-EhPgp6) psu.edu. Studies on emetine-resistant E. histolytica mutants have shown overexpression of an ameba homolog of mammalian P-glycoprotein grantome.comasm.orgnih.gov. These mutants exhibited cross-resistance to other hydrophobic luminal amebicides like diloxanide and iodoquinol, but not to more polar tissue amebicides such as metronidazole (B1676534) and chloroquine (B1663885) researchgate.netnih.gov. The increased resistance in these mutants was reversed by calcium channel blockers like verapamil, which are known to inhibit P-glycoprotein function psu.edugrantome.comasm.orgnih.gov. Radiolabeled emetine (B1671215) was released faster from drug-resistant clones compared to susceptible ones, supporting the involvement of efflux mechanisms asm.org.
Cellular localization studies have found EhPgps in a complex vesicular network, the plasma membrane, and outside the cells in drug-resistant trophozoites nih.gov. These proteins may contribute to avoiding drug accumulation through direct extrusion from the plasma membrane or by trapping the drug within vesicles for transport to the membrane nih.gov.
Susceptibility Patterns of Entamoeba histolytica Isolates
Studies on the drug sensitivity of clinical isolates of E. histolytica are important to understand the magnitude of drug resistance psu.edu. Recent research has indicated differences in drug sensitivity among E. histolytica isolates, suggesting the presence of a small percentage of amoebae that are either resistant or may develop resistance with indiscriminate drug use psu.edu.
While laboratory-induced resistance to drugs like metronidazole has been reported and maintained in vitro, clinical resistance to this compound is not as frequently described as resistance to other antimalarial drugs psu.eduasm.org. However, case reports of failed drug treatments suggest the potential emergence of clinically important drug resistance asm.org.
One study comparing the susceptibility of an emetine-resistant mutant of E. histolytica to multiple drugs, including diloxanide (the active form of this compound), found that the mutant showed cross-resistance to diloxanide asm.orgnih.gov. This finding highlights the potential for cross-resistance among luminal amebicides, particularly in strains exhibiting the MDR phenotype.
Impact of Combination Therapies on Resistance Development
Combination therapy is a strategy employed to improve treatment efficacy and potentially mitigate the development of drug resistance. This compound is often used in combination with systemic amoebicides like metronidazole, particularly for treating symptomatic infections or in asymptomatic carriers in endemic regions smarthealer.pkannalskemu.orgmedscape.com. This approach aims to target both luminal and systemic forms of the parasite smarthealer.pk.
Studies have investigated the efficacy of combined this compound and metronidazole preparations in treating amoebiasis annalskemu.orgacademicjournals.org. One clinical trial comparing the combination of metronidazole and this compound (MDF) with a herbal product found no significant difference in cure rates, but noted a high failure rate for both treatments, suggesting the need for research into new drugs due to potential resistance academicjournals.org. Another study successfully eliminated a mass E. histolytica infection using a combination therapy of metronidazole followed by this compound, indicating that sequential or concurrent use can be effective in curing and preventing transmission nih.govdrugbank.com.
Combining a tissue amebicide with a luminal amebicide like this compound is recommended to ensure the eradication of parasites from both the intestinal wall/extraintestinal sites and the lumen, thereby preventing relapse medscape.comasm.orgmedscape.com. While combination therapy is a key strategy, ongoing research aims to identify regimens that minimize drug resistance and improve clinical outcomes researchgate.net.
Strategies to Mitigate Drug Resistance
Several strategies are crucial for mitigating the development of drug resistance in E. histolytica and preserving the effectiveness of drugs like this compound.
Accurate diagnosis and differentiation between pathogenic E. histolytica and non-pathogenic E. dispar is essential psu.eduresearchgate.netresearchgate.netmedscape.comtaylorandfrancis.com. Indiscriminate treatment of individuals infected with E. dispar or asymptomatic E. histolytica without proper identification can contribute to increased minimum inhibitory concentration (MIC) values and potentially lead to treatment failure psu.eduresearchgate.net. Treating asymptomatic individuals indiscriminately may lead to drug resistance psu.edu.
Avoiding the nonselective treatment of non-histolytica species is recommended to decrease the tendency for drug resistance development researchgate.net. Specific identification of E. histolytica is recommended, and only identified cases should be treated with antiamoebic drugs psu.edu.
Further research into the mechanisms of drug resistance is necessary researchgate.net. Understanding the molecular basis of resistance, including the role of proteins like EhMLBP and efflux pumps, can inform the development of new therapeutic strategies and the optimization of existing ones researchgate.netresearchgate.net.
Exploring new formulations and alternative treatment regimens is also important smarthealer.pk. Investigational therapies and combination regimens are being studied to improve efficacy and minimize resistance researchgate.netsmarthealer.pk. The development of reliable diagnostic tests that can distinguish between pathogenic and non-pathogenic species is also a research priority researchgate.net.
Advanced Formulation and Delivery System Research for Diloxanide Furoate
Novel Drug Delivery Systems
The development of novel drug delivery systems for diloxanide (B1670642) furoate aims to overcome limitations of traditional formulations, such as potential for premature release and the need for targeted delivery to the colon, where E. histolytica resides. researchgate.netnih.gov
Dispersible Tablets
Dispersible tablets are a type of oral solid dosage form designed to rapidly disperse in water before administration, offering an alternative for patients who have difficulty swallowing conventional tablets, such as pediatric and geriatric populations. asianjpr.comjapsonline.comamazonaws.com Research into dispersible tablets for diloxanide furoate is part of broader efforts to develop more patient-friendly formulations. researchgate.netsmarthealer.pk These formulations aim for fast disintegration in the mouth to provide a dispersion that is then swallowed. asianjpr.com
Film-Coated Tablets
Film coating is a common pharmaceutical process applied to tablets to improve their aesthetic appearance, mask taste, protect the drug from degradation, or modify the release characteristics. thescipub.com Film-coated tablets containing this compound, sometimes in combination with other drugs like metronidazole (B1676534), are available. thescipub.comtajpharmaindia.comtajpharmaindia.com The film coating can play a role in controlling the release of the drug as it passes through the gastrointestinal tract. rjptonline.orgekb.eg Studies have investigated the use of pH-sensitive polymers like Eudragit S100 and Eudragit L 100 for colon-targeted delivery of this compound in tablet formulations. rjptonline.orgrjptonline.orgresearchgate.net These polymers are designed to resist dissolution in the acidic environment of the stomach and the higher pH of the small intestine, releasing the drug in the higher pH environment of the colon. rjptonline.orgekb.eg
Nanoemulsion-Based Delivery Systems
Nanoemulsions are colloidal dispersions characterized by very small droplet sizes, typically in the nanometer range. They have emerged as promising drug delivery systems due to their potential to enhance drug solubility, improve bioavailability, and enable targeted delivery. nih.gov Research has explored nanoemulsion-based delivery systems for this compound as a potential area of development. researchgate.net Studies on nanoemulsions for other drugs have shown improved absorption and controlled release profiles. nih.gov
Sustained-Release Formulations
Sustained-release formulations are designed to release the drug over an extended period, maintaining therapeutic drug levels and potentially reducing the frequency of administration. scielo.brjddtonline.info Efforts are underway to develop more patient-friendly formulations of this compound, including sustained-release tablets. smarthealer.pk Research into sustained-release systems often involves incorporating the drug into polymeric matrices or encapsulating it in microspheres or nanoparticles. scielo.brjddtonline.infoajptr.com Studies have shown that formulations utilizing polymers can achieve sustained release of this compound. scielo.brmdpi.comresearchgate.netresearchgate.net For instance, hydrogels based on sodium alginate and Carbopol 934P have demonstrated sustained release of this compound, with release percentages reaching over 90% at neutral pH. mdpi.comnih.gov
Pediatric Suspensions
Pediatric suspensions are liquid formulations specifically designed for administration to children, offering ease of swallowing and flexible dosing. This compound is available in oral suspension form. researchgate.net Pediatric suspensions containing this compound, sometimes in combination with metronidazole, are used for treating amoebiasis and giardiasis in children. scribd.com The development of pediatric suspensions is important for improving adherence and efficacy in younger patients. smarthealer.pk
Mucoadhesive Microspheres
Mucoadhesive microspheres are small particles that can adhere to the mucosal lining of the gastrointestinal tract, potentially increasing the residence time of the drug at the absorption site or target area, such as the colon for treating amoebiasis. scielo.brjddtonline.infobpasjournals.com Research has investigated the development of mucoadhesive microspheres for the colonic delivery of this compound. scielo.brjddtonline.infoajptr.combpasjournals.comijpsjournal.comnih.gov Studies have explored the use of polymers like Eudragit and conjugation with substances like Concanavalin-A (Con-A) to enhance the mucoadhesive properties of these microspheres. scielo.brnih.gov Con-A conjugated Eudragit microspheres of this compound have shown increased mucoadhesiveness to colonic mucosa and controlled release in simulated gastrointestinal fluids. nih.gov Another study developed pH-responsive hydrogels using sodium alginate and Carbopol 934P, which exhibited significant mucoadhesion force and showed promise for localized and regulated delivery of this compound. mdpi.comnih.gov Pectin microspheres have also been investigated for colon-specific delivery of this compound, demonstrating minimal release in simulated gastric fluids and targeted delivery to the colon. nih.gov
Detailed research findings on mucoadhesive microspheres for this compound have included characterization of particle size, drug entrapment efficiency, surface morphology, and in vitro drug release. nih.gov For Con-A conjugated Eudragit microspheres, drug entrapment efficiency was found to be around 78%. nih.gov Zeta potential measurements indicated successful conjugation of Con-A. nih.gov
Here is a table summarizing some research findings on mucoadhesive microspheres:
| Formulation Type | Polymers Used | Key Finding | Reference |
| Con-A conjugated microspheres | Eudragit | Increased mucoadhesiveness and controlled release in simulated GI fluids. | nih.gov |
| pH-responsive hydrogels | Sodium alginate, Carbopol 934P | High mucoadhesion force and sustained release at neutral pH. | mdpi.comnih.gov |
| Pectin microspheres | Pectin | Colon-specific delivery with minimal gastric release. | nih.gov |
Research on pH-responsive polymeric systems for targeted delivery of this compound has also provided data on drug loading percentage, swelling behavior, and release profiles. mdpi.comnih.gov
Here is a table presenting data from a study on pH-responsive hydrogels:
| Formulation Component Ratios (Polymer, MAA, MBA) | Drug Loading (%) | Swelling (%) | Release at Neutral pH (%) | Mucoadhesion Force (dynes/cm²) | Reference |
| Varying ratios (SCH1-SCH12) | Up to 83.56 | Up to 743.19 | Up to 91.77 | Up to 3993.42 | mdpi.comnih.gov |
Another study focusing on colon-targeting nanosponges loaded with this compound reported on flow properties, drug content, encapsulation efficiency, particle size, zeta potential, and cumulative drug release. ijpdr.com
Here is a table with selected data from the nanosponge study:
| Formulation Code | Carr's Index (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Cumulative Drug Release at 12h (pH 7.2) (%) | Reference |
| F3 | 23.11-26.99 | 83.32 | 52.74 | -20.2 | 98.78 | ijpdr.com |
Note: Carr's Index range is provided as per the source, indicating moderate to good flowability.
These research findings highlight the ongoing efforts to develop more effective and targeted delivery systems for this compound.
Colon-Targeting Nanosponges
Colon-targeting nanosponges have been investigated as a strategy to enhance the effectiveness of amoebiasis treatment with this compound. ijpdr.com These nanosponges are designed to release the drug specifically in the colon, thereby concentrating the therapeutic effect at the site of infection and potentially reducing systemic side effects. ijpdr.com The formulation process for these nanosponges involves the use of various polymers and cross-linking agents to create stable and effective drug delivery systems. ijpdr.com Studies have evaluated the drug entrapment efficiency, release kinetics, and targeting capability of this compound-loaded colon nanosponges. ijpdr.com Optimized nanosponge formulations have demonstrated characteristics such as suitable particle size and zeta potential, indicating stability and potential for sustained release. ijpdr.com In vitro release studies have shown a controlled release profile with minimal release in simulated gastric fluid and significant release in simulated intestinal fluid, suggesting their potential for targeted delivery to the lower gastrointestinal tract. ijpdr.com
Data from research on this compound-loaded colon-targeting nanosponges indicates promising physicochemical properties and potential benefits in targeted drug delivery. ijpdr.com
| Characteristic | Value |
| Average Particle Size (Optimized Formulation F3) | 52.74 nm |
| Zeta Potential (Optimized Formulation F3) | -23.4 mV |
| Cumulative Drug Release in SIF (12 hours) | 98.78% |
| Carr's Index Range | 23.11-26.99% |
Note: Data derived from research on this compound-loaded colon-targeting nanosponges. ijpdr.com
pH-Responsive Polymeric Systems (Hydrogels)
pH-responsive polymeric systems, such as hydrogels, have been explored for the targeted delivery of this compound to the colon. mdpi.comdntb.gov.uaresearchgate.netnih.gov These systems are designed to respond to the change in pH along the gastrointestinal tract, remaining intact in the acidic environment of the stomach and releasing the drug in the near-neutral to slightly alkaline environment of the colon. mdpi.comresearchgate.net Research has involved creating hydrogels using polymers like sodium alginate and Carbopol 934P through methods such as aqueous free radical polymerization. mdpi.comdntb.gov.ua The swelling and release profiles of these hydrogels have been evaluated at different pH levels, showing increased swelling and drug release at higher pH values characteristic of the colon. mdpi.comdntb.gov.uaresearchgate.net Instrumental characterization techniques have validated hydrogel formation, component compatibility, thermal stability, and drug loading efficiency. mdpi.comdntb.gov.ua Studies have reported high drug loading percentages and significant swelling ratios for optimized hydrogel formulations. mdpi.comdntb.gov.ua The release of this compound from these systems has been shown to increase substantially at neutral pH. mdpi.comdntb.gov.ua Furthermore, some formulations have exhibited high mucoadhesion forces, which can contribute to the retention of the delivery system at the target site in the colon. mdpi.comdntb.gov.ua Toxicological testing has indicated the biocompatibility of these developed polymeric networks. mdpi.comdntb.gov.ua
Research findings on pH-responsive hydrogels for this compound delivery highlight their potential for localized and regulated drug release. mdpi.comdntb.gov.uaresearchgate.net
| Property | Finding |
| pH Responsiveness | Increased swelling and release at higher pH (e.g., pH 7.4) mdpi.comdntb.gov.uaresearchgate.net |
| Drug Loading | Up to 83.56% reported mdpi.comdntb.gov.ua |
| Swelling Ratio | Up to 743.19% reported mdpi.comdntb.gov.ua |
| Drug Release at Neutral pH | Up to 91.77% reported mdpi.comdntb.gov.ua |
| Mucoadhesion Force | Up to 3993.42 dynes/cm² reported mdpi.comdntb.gov.ua |
| Biocompatibility | Shown by toxicological testing mdpi.comdntb.gov.ua |
Note: Data compiled from studies on pH-responsive polymeric systems. mdpi.comdntb.gov.uaresearchgate.net
Microbial Degradation Polymers for Colon Targeting
Utilizing polymers that undergo degradation by the microbial flora present in the colon is another strategy for achieving colon-targeted delivery of this compound. researchgate.netresearchgate.netamazonaws.com The rationale behind this approach is to protect the drug from degradation and absorption in the upper gastrointestinal tract and facilitate its release upon reaching the colon, where a high concentration of anaerobic bacteria with diverse enzymatic activity exists. researchgate.netamazonaws.com When this compound is conjugated with polysaccharides or encapsulated within matrices made of microbial degradation polymers, colonic bacteria can break down these materials, leading to the release of the active drug at the desired site. amazonaws.com Formulations using microbial degradation polymers have been developed and evaluated for their physicochemical properties and drug release profiles. researchgate.netresearchgate.net In vitro drug release studies are typically performed in simulated gastrointestinal fluids with varying pH levels to mimic the transit from the stomach to the colon, including conditions that simulate the enzymatic environment of the colon. researchgate.net Studies have investigated the release kinetics of this compound from formulations utilizing microbial dependent polymers, such as Xanthan gum, demonstrating controlled drug release profiles that would be beneficial for treating amoebiasis in the colon region. researchgate.net
Research on microbial degradation polymers for colon targeting of this compound focuses on achieving site-specific drug release mediated by the colonic microflora. researchgate.netresearchgate.netamazonaws.com
| Approach | Mechanism | Benefit for this compound Delivery |
| Microbial Degradation Polymers | Broken down by colonic bacteria and enzymes amazonaws.com | Targeted release in the colon researchgate.netamazonaws.com |
Note: Information based on studies exploring microbial degradation polymers for colon targeting. researchgate.netresearchgate.netamazonaws.com
Enhanced Bioavailability and Reduced Systemic Exposure
Advanced formulation and delivery systems for this compound aim to enhance its bioavailability at the site of action in the colon while simultaneously reducing systemic exposure. dntb.gov.uaamazonaws.com this compound is a prodrug that is hydrolyzed in the gastrointestinal tract to release the active drug, diloxanide. wikipedia.orge-lactancia.org While the parent compound, diloxanide, is rapidly absorbed with high bioavailability, targeted delivery to the colon can ensure that a higher concentration of the active drug is available locally to combat the infection, minimizing the amount absorbed into the systemic circulation. e-lactancia.orgijpdr.comamazonaws.com By reducing systemic absorption, the potential for systemic side effects can be decreased. ijpdr.comamazonaws.com Strategies such as encapsulating this compound in colon-targeting nanosponges or incorporating it into pH-responsive polymeric systems or microbial degradation polymers are designed to limit drug release in the upper GI tract and promote its release primarily in the colon. researchgate.netijpdr.commdpi.comdntb.gov.uaamazonaws.com This localized release can lead to improved therapeutic outcomes for amoebiasis, which is primarily an intestinal infection, while potentially mitigating adverse effects associated with systemic drug distribution. ijpdr.comamazonaws.com
Targeted delivery approaches for this compound seek to optimize the balance between local efficacy and systemic safety. ijpdr.comamazonaws.com
| Objective | Mechanism | Potential Outcome |
| Enhanced Bioavailability at Site of Action (Colon) | Concentrated drug release in the colon via targeted delivery systems ijpdr.comamazonaws.com | Higher local drug concentration for improved efficacy ijpdr.comamazonaws.com |
| Reduced Systemic Exposure | Limited drug release and absorption in the upper GI tract researchgate.netijpdr.commdpi.comdntb.gov.uaamazonaws.com | Decreased risk of systemic side effects ijpdr.comamazonaws.com |
Note: Based on the principles and findings related to targeted drug delivery for this compound. ijpdr.comdntb.gov.uaamazonaws.com
Targeted Drug Delivery Approaches
Targeted drug delivery approaches for this compound are crucial for effectively treating intestinal amoebiasis by delivering the drug directly to the colon, the primary site of infection and cyst formation. amazonaws.comnih.govuni.lunih.govhealthinformaticsjournal.com These strategies aim to protect the drug during its transit through the harsh environments of the stomach and small intestine and ensure its release in the colonic environment. researchgate.netamazonaws.com Various mechanisms are employed to achieve colon specificity, including those based on the physiological characteristics of the colon, such as its higher pH compared to the upper GI tract, the presence of specific enzymes produced by colonic bacteria, and the longer transit time. amazonaws.comhealthinformaticsjournal.com
Colon-Specific Delivery Mechanisms
Colon-specific delivery mechanisms for this compound leverage the unique features of the colonic environment to trigger drug release. amazonaws.comnih.govuni.lunih.govhealthinformaticsjournal.com pH-dependent systems utilize polymers that dissolve or swell significantly at the near-neutral to alkaline pH of the colon (pH 6.8-7.4), releasing the encapsulated drug. rjptonline.orgamazonaws.comhealthinformaticsjournal.com Time-dependent systems are designed to release the drug after a predetermined lag time that corresponds to the typical transit time from the mouth to the colon. amazonaws.com Microbial-triggered delivery systems employ polymers that are specifically degraded by the enzymes produced by the abundant bacterial flora in the colon. researchgate.netamazonaws.com These mechanisms ensure that the majority of the drug is released in the colon, maximizing its local concentration for therapeutic effect against E. histolytica. researchgate.netamazonaws.com
Examples of colon-specific delivery mechanisms explored for this compound include pH-responsive hydrogels and formulations utilizing microbial degradation polymers. researchgate.netmdpi.comdntb.gov.uaresearchgate.netamazonaws.com
| Mechanism | Principle | Application for this compound |
| pH-Dependent Release | Polymers dissolve/swell at colonic pH (6.8-7.4) rjptonline.orgamazonaws.comhealthinformaticsjournal.com | Used in pH-responsive hydrogels and enteric coatings rjptonline.orgmdpi.comdntb.gov.uaresearchgate.net |
| Microbial-Triggered Release | Polymers degraded by colonic bacterial enzymes researchgate.netamazonaws.com | Employed with microbial degradation polymers researchgate.netamazonaws.com |
| Time-Dependent Release | Drug released after a specific time lag amazonaws.com | Can be combined with other mechanisms amazonaws.com |
Note: Based on common strategies for colon-targeted drug delivery applied to this compound research. amazonaws.comnih.govuni.lunih.govhealthinformaticsjournal.com
Concanavalin-A Conjugated Systems for Cyst Targeting
Concanavalin-A (Con-A) conjugated systems have been investigated for their potential in targeting the cyst form of Entamoeba histolytica in the colon. uni.lunih.govacs.org Con-A is a lectin that can bind to specific carbohydrate moieties present on the surface of cells, including potentially those of the amoebic cysts. nih.govacs.orgresearchgate.net By conjugating this compound-loaded delivery systems, such as microspheres, with Con-A, researchers aim to achieve targeted delivery of the drug to the cysts residing in the colon. uni.lunih.gov This targeted approach could increase the local concentration of this compound at the site where cysts are formed and harbored, potentially improving eradication rates. nih.gov Studies have involved preparing Con-A conjugated microspheres and evaluating their characteristics, including drug entrapment efficiency, mucoadhesiveness to colonic mucosa, and the efficiency of Con-A conjugation. nih.gov Research has indicated that the attachment of Con-A to the delivery system can enhance mucoadhesiveness and influence the drug release profile in simulated gastrointestinal fluids. nih.gov Gamma scintigraphy studies have been used to evaluate the in vivo transit behavior of these conjugated systems, suggesting their potential for targeted release in the colon. nih.gov
Research on Concanavalin-A conjugated systems explores a specific targeting mechanism based on the binding affinity of Con-A to components potentially present on E. histolytica cysts. uni.lunih.govacs.org
| Component | Role in Targeted Delivery |
| Concanavalin-A (Con-A) | Lectin that can bind to carbohydrate moieties on cysts nih.govacs.orgresearchgate.net |
| Conjugated Microspheres | Carry this compound and are linked to Con-A uni.lunih.gov |
| Targeting Mechanism | Con-A binding to cysts for localized drug delivery uni.lunih.gov |
Note: Information based on studies investigating Con-A conjugated systems for this compound delivery. uni.lunih.govacs.org
Synthesis and Structural Activity Relationship Studies of Diloxanide Furoate
Synthetic Routes and Methodologies for Diloxanide (B1670642) Furoate
The chemical synthesis of diloxanide furoate fundamentally involves the creation of an ester linkage between the hydroxyl group present in diloxanide and the carboxyl group of 2-furoic acid. The diloxanide component is characterized as a dichloroacetamide derivative. uq.edu.au
Gram-Scale Syntheses
Gram-scale production of this compound has been successfully demonstrated through multi-step synthetic pathways. One notable route commences with a hydroxamic acid precursor, which is itself synthesized from N-phenylhydroxylamine and dichloroacetyl chloride. This precursor undergoes a double cemm.atnih.gov-sigmatropic rearrangement. cemm.at The resulting para-aminophenol intermediate is subsequently esterified using 2-furoyl chloride. cemm.at A final methylation step on the nitrogen atom furnishes this compound. cemm.at This synthetic sequence has been reported to yield 1.34 g of the target compound in a single operation, with the final methylation step proceeding in 80% yield. cemm.at
An alternative method for gram-scale synthesis utilizes a selenium-catalyzed para-hydroxylation of N-aryl-hydroxamic acids to construct the essential para-aminophenol core structure, which is then transformed into this compound. nih.govd-nb.inforesearchgate.net In this process, dichloroacetyl hydroxamic acid is subjected to selenium catalysis, resulting in the formation of the corresponding para-dichloroacetyl aminophenol with a reported yield of 57%. nih.govd-nb.info This intermediate is subsequently esterified with 2-furoyl chloride to complete the synthesis of this compound. nih.govd-nb.info
Selenium-Catalyzed Rearrangement Reactions
Selenium-catalyzed reactions have emerged as a valuable strategy for the synthesis of para-aminophenols, key intermediates in the preparation of compounds such as this compound. nih.govd-nb.inforesearchgate.netcemm.at This methodology centers on a redox-neutral selenium-catalyzed isomerization of N-aryl-hydroxamic acids. nih.govd-nb.inforesearchgate.net The reaction mechanism involves an electrophilic selenium-induced cleavage of the N-O bond, followed by a concerted cemm.atnih.gov-sigmatropic rearrangement that leads to the formation of the para-aminophenol product. nih.govd-nb.info This synthetic approach is characterized by its operational simplicity and its applicability to gram-scale synthesis of para-aminophenols, including the precursor required for this compound synthesis. nih.govd-nb.info The proposed mechanism has been substantiated by detailed mechanistic investigations, including 18O-crossover experiments and advanced quantum chemical calculations. nih.govd-nb.info
Structure-Activity Relationship (SAR) Investigations
The exploration of the structure-activity relationship of diloxanide and its related compounds is a critical area of ongoing research. This compound functions as a prodrug, undergoing hydrolysis in the gastrointestinal tract to release the biologically active metabolite, diloxanide. researchgate.netdrugbank.comdrugbank.comnih.gov The precise mechanism by which diloxanide exerts its effects remains to be fully elucidated, but it is hypothesized to involve the inhibition of protein synthesis in Entamoeba histolytica trophozoites. researchgate.netdrugbank.comnih.govresearchgate.net A notable structural resemblance between diloxanide and chloramphenicol (B1208), particularly within the dichloroacetamide moiety, has been observed and is considered relevant to its protein synthesis inhibitory activity. researchgate.netnih.govresearchgate.net
Despite the established efficacy of diloxanide in treating amoebiasis, there is a recognized imperative for further investigation into its structure-activity relationship. researchgate.netnih.govresearchgate.net Such studies are aimed at potentially improving therapeutic outcomes and reducing the incidence of relapse. researchgate.netnih.govresearchgate.net Preliminary SAR assessments of structurally related molecules have indicated that specific structural elements are essential for biological activity, while the influence of other groups may be negligible. cemm.at
Derivative Synthesis and Exploration
The synthesis and subsequent exploration of diloxanide derivatives are important for gaining a deeper understanding of this class of compounds and for potentially enhancing their properties. The fundamental structure of diloxanide, 2,2-dichloro-N-(4-hydroxyphenyl)-N-methylacetamide, incorporates a dichloroacetamide functional group and a para-hydroxyphenyl moiety. nih.govsolubilityofthings.com Modifications to these core structural features, as well as alterations to the furan-2-carboxylic acid ester component of this compound, could lead to the discovery of derivatives with improved solubility profiles, enhanced stability, or modulated biological activity.
Research into the stability of this compound, for example, has characterized its degradation pathways under varying conditions, identifying key hydrolysis products such as furoic acid and diloxanide. nih.govresearchgate.net Furthermore, the synthesis of inclusion complexes between this compound and cyclodextrins has been investigated to understand their formation and dissolution characteristics, factors that can significantly influence the drug's performance. taylorandfrancis.com
The synthesis of related dichloroacetamide derivatives and compounds containing the furan (B31954) ring system is an active area within chemical research. Various synthetic methodologies are being developed for the efficient construction of these structural motifs. iucr.orgorgsyn.orgwikipedia.orgresearchgate.netchimicatechnoacta.runih.govresearchgate.net These advancements in synthetic chemistry offer promising avenues for the creation of novel this compound derivatives, paving the way for further detailed investigation.
Analytical Method Development and Validation for Diloxanide Furoate
Spectrophotometric Methods
Spectrophotometric methods are widely used for the analysis of pharmaceutical compounds due to their simplicity, cost-effectiveness, and sensitivity. Several spectrophotometric methods have been developed for the determination of diloxanide (B1670642) furoate, including methods for its estimation in the presence of degradation products or in combination with other drugs. pharaohacademy.comnih.govresearchgate.netnih.govresearchgate.netnih.gov
Studies have focused on developing simple, accurate, selective, reproducible, and sensitive spectrophotometric methods for diloxanide furoate. These methods often involve measuring absorbance at specific wavelengths where this compound or its reaction products exhibit significant absorption. nih.govresearchgate.netnih.gov
Ratio Difference Spectrophotometry
Ratio difference spectrophotometry is a technique used to overcome the issue of overlapping spectra, allowing for the determination of components in a mixture without prior separation. This method involves dividing the spectrum of a mixture by the spectrum of one of the components (the divisor) and then calculating the difference in amplitude at two selected wavelengths in the ratio spectrum. researchgate.net
For this compound, ratio difference spectrophotometry has been applied for its determination in the presence of its alkali-induced degradation product. In one study, the peak amplitudes of the ratio spectra were measured at 270 nm and 240 nm. Another application involved determining this compound in the presence of metronidazole (B1676534) using the amplitude difference at 264.8 nm and 275 nm after using the standard spectrum of metronidazole as a divisor. researchgate.net
Mean Centering Method
The mean centering of ratio spectra spectrophotometric method (MCR) is another technique employed for the analysis of mixtures with overlapping spectra. researchgate.netnih.gov This method involves using mean-centered ratio spectra in successive steps, which can enhance the signal-to-noise ratio by eliminating derivative steps. researchgate.net
The mean centering method has been successfully applied for the determination of this compound in laboratory-prepared mixtures and tablets, including in combination with other drugs like metronidazole and mebeverine (B1676125) HCl. researchgate.netnih.gov In one reported method, the second mean centered ratio spectra amplitudes at specific wavelengths (e.g., 257.4 nm) were used for the determination of this compound. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods
HPLC and UPLC are powerful separation techniques widely used for the quantitative analysis of pharmaceutical compounds due to their specificity, sensitivity, and accuracy. Numerous HPLC and UPLC methods have been developed and validated for the determination of this compound, often in combination with other drugs. indexcopernicus.comijnrd.orgijcrt.orgnih.govsaspublishers.compsu.eduresearchgate.netinnovareacademics.inthescipub.comijpra.comijpsjournal.comresearchgate.netresearchgate.netnih.govwjpmr.com
These methods typically involve a stationary phase (commonly a reversed-phase C18 column), a mobile phase (a mixture of solvents, often including a buffer and an organic solvent like acetonitrile (B52724) or methanol), a flow rate, and a detector (usually a UV-Vis detector set at an appropriate wavelength). indexcopernicus.comijnrd.orgnih.govsaspublishers.compsu.eduresearchgate.netijpra.comnih.govwjpmr.com
Reported HPLC methods for this compound include those using a Waters Symmetry C18 column with a mobile phase of triethylammonium (B8662869) phosphate (B84403) buffer (pH 2.3) and acetonitrile (40:60 v/v) at a flow rate of 1.0 ml/min and detection at 270 nm. indexcopernicus.com Another method employed a Thermo C18 column with a mobile phase of 20mM KH₂PO₄ (pH 3.8) and acetonitrile (25:75 v/v). ijcrt.org RP-HPLC methods have also been developed for the simultaneous estimation of this compound with drugs like metronidazole and tinidazole (B1682380) using various mobile phase compositions and C18 columns. psu.eduinnovareacademics.inijpra.comnih.govwjpmr.com
UPLC methods offer advantages such as faster analysis times and improved resolution compared to traditional HPLC. A UPLC-DAD method has been developed for the simultaneous determination of this compound along with metronidazole benzoate (B1203000), methyl paraben, and propyl paraben in pharmaceutical suspensions. researchgate.net
Stability-Indicating Assay Methodologies
Stability-indicating assay methods are crucial for the quality control of pharmaceutical products as they can accurately determine the active pharmaceutical ingredient in the presence of its degradation products, impurities, and excipients. ijnrd.orgijcrt.orgnih.govsaspublishers.comresearchgate.netijpsjournal.com
Several stability-indicating methods have been developed for this compound using techniques like spectrophotometry and HPLC. ijnrd.orgnih.govsaspublishers.comresearchgate.netijpsjournal.com These methods are validated to ensure their specificity in separating this compound from its degradation products formed under various stress conditions (e.g., acidic, alkaline, oxidative, thermal, and photolytic degradation). ijnrd.orgijcrt.orgsaspublishers.comresearchgate.netijpsjournal.com
For example, a stability-indicating RP-HPLC method for the simultaneous estimation of this compound and ornidazole (B1677491) in combined dosage forms was developed and validated, demonstrating the separation of the drugs from potential interaction/degradation products. saspublishers.com Another study reported a stability-indicating RP-HPLC method for this compound and metronidazole benzoate in liquid suspension, showing that this compound was more stable under different stress conditions compared to metronidazole benzoate. ijnrd.org Spectrophotometric methods, such as double divisor ratio spectra derivative (DDRSD), have also been explored as stability-indicating methods for this compound in the presence of its degradation products. pharaohacademy.compharaohacademy.com
Quantitative Estimation in Pharmaceutical Dosage Forms
Quantitative estimation of this compound in pharmaceutical dosage forms, such as tablets and suspensions, is a primary application of the developed analytical methods. indexcopernicus.comijnrd.orgijcrt.orgresearchgate.netresearchgate.netnih.govsaspublishers.cominnovareacademics.inijpra.comnih.govwjpmr.com These methods are validated according to guidelines from regulatory bodies like the International Conference on Harmonization (ICH) to ensure their accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantitation (LOQ). indexcopernicus.comijnrd.orgresearchgate.netsaspublishers.cominnovareacademics.inijpra.comijpsjournal.compharaohacademy.com
Spectrophotometric methods have been successfully applied for the determination of this compound in tablet form. researchgate.netresearchgate.netnih.gov For instance, a spectrophotometric method based on the reaction with potassium permanganate (B83412) was applied for the determination of this compound in tablets, yielding results in good agreement with the official method. researchgate.netnih.gov
HPLC and UPLC methods are widely used for the quantitative estimation of this compound in various pharmaceutical formulations, including tablets and suspensions. indexcopernicus.comijnrd.orgijcrt.orgsaspublishers.compsu.eduinnovareacademics.inijpra.comresearchgate.netnih.govwjpmr.com These methods allow for the accurate determination of this compound, even in combination with other active ingredients or in the presence of excipients. indexcopernicus.comijnrd.orgsaspublishers.compsu.eduinnovareacademics.inijpra.comresearchgate.netnih.govwjpmr.com Validation parameters such as linearity range, accuracy (expressed as percentage recovery), and precision (expressed as relative standard deviation) are determined to confirm the suitability of the method for routine analysis. indexcopernicus.comijnrd.orgnih.govsaspublishers.compsu.eduinnovareacademics.inijpra.com
Below is a table summarizing some reported analytical parameters for the quantitative estimation of this compound using different methods:
| Method | Concentration Range (µg/mL) | Percentage Recovery (%) | Relative Standard Deviation (%) | Reference(s) |
| Ratio Difference Spectrophotometry | 2-30 | Not specified | Not specified | |
| Mean Centering Spectrophotometry | 2-30 | Not specified | Not specified | |
| RP-HPLC (with Ornidazole) | 46.87-140.62 | 98-102 | 1.02 | indexcopernicus.com |
| RP-HPLC (with Ornidazole) | 7.5-22.5 | 100.85 ± 0.20 | Not specified | saspublishers.com |
| RP-HPLC (with Metronidazole Benzoate) | 15.625–500 | 99.99–100.11 | Not specified | ijnrd.org |
| RP-HPLC (with Metronidazole) | 5-50 | 99.71 | 0.108 | psu.edu |
| RP-HPLC (with Tinidazole) | 68.53-207.677 (LOD/LOQ) | 98-102 | Not specified | innovareacademics.in |
| RP-HPLC | 2-50 | 98.81 ± 0.68 | Not specified | nih.gov |
| Spectrophotometry (KMnO₄ method) | 2.5-20 | 99.40 ± 0.11 | Not specified | researchgate.net |
| RP-HPLC (with Metronidazole) | 75-175 | 101.5 | Not specified | ijpra.com |
| RP-HPLC (with Tinidazole) | 10-70 | Not specified | Not specified | nih.gov |
| RP-HPLC (with Tinidazole) | 30-180 | Not specified | Not specified | wjpmr.com |
Global Health and Epidemiological Research on Diloxanide Furoate
Prevalence of Amoebiasis and Impact on Endemic Regions
Amoebiasis is a significant infectious disease with a global distribution, primarily caused by the protozoan parasite Entamoeba histolytica. The infection is particularly prevalent in regions with inadequate sanitation and limited access to clean water, including Central and South America, Africa, and Asia. msdmanuals.comnih.govnih.gov It is estimated that E. histolytica infects approximately 50 million people worldwide annually. msdmanuals.comwikipedia.org The disease contributes to a considerable number of deaths, with estimates ranging from 40,000 to 100,000 fatalities per year, making it one of the leading causes of mortality from parasitic infections globally, after schistosomiasis and malaria. wikipedia.orgpatient.infonih.govtandfonline.com
The impact of amoebiasis on endemic regions is substantial, encompassing both morbidity and mortality. While a large proportion of E. histolytica infections (about 90%) are asymptomatic, infected individuals can still shed cysts and contribute to the spread of the parasite. wikipedia.orgpatient.info The symptomatic form of the disease can range from mild diarrhea to severe dysentery, characterized by bloody stools and intense abdominal pain. wikipedia.orgpatient.info Invasive amoebiasis can lead to severe complications such as amoebic colitis, liver abscesses, and in rare cases, infections of the lungs or brain. msdmanuals.comnih.govwikipedia.orgpatient.infonih.gov The management of amoebiasis, including the treatment of both symptomatic and asymptomatic cases, poses a significant economic burden in areas where the disease is widespread. tandfonline.com
Prevalence estimates of Entamoeba species infection in endemic areas can vary widely, ranging from 1% to 40% of the population in Central and South America, Africa, and Asia. patient.info In some specific communities in Northern Ethiopia, the prevalence of amoebiasis has been reported to range from 3% to 55%. tandfonline.com Studies using methods like serosurveys and PCR have provided more recent insights into prevalence in specific regions. For instance, a seroprevalence as high as 42% has been reported in some rural communities in Mexico. nih.govoup.com In an urban slum in Dhaka, Bangladesh, 11% of children experienced an episode of amoebic diarrhea in their first year of life. oup.com Fecal antigen detection in Jeddah, Saudi Arabia, found E. histolytica to be the most prevalent enteropathogen associated with diarrhea in children under 16, with a prevalence of 20%. nih.gov
Inclusion in Essential Medicines Lists
Diloxanide (B1670642) furoate is recognized as an essential medicine by the World Health Organization (WHO). wikipedia.orgsmarthealer.pknih.govncats.io Its inclusion in the WHO Model List of Essential Medicines highlights its importance in addressing global health needs, particularly in the treatment of amoebiasis. wikipedia.orgsmarthealer.pknih.govncats.iowho.int The WHO lists diloxanide furoate as an antiamoebic and antigiardiasis medicine, specifically noting its use in oral solid formulations of 500 mg (furoate) for amoebiasis. nih.govwho.int This designation underscores its established efficacy and role in the management of Entamoeba histolytica infections.
Accessibility and Availability of this compound
Despite its recognition as an essential medicine and its effectiveness, particularly as a luminal amebicide for eradicating cysts, the commercial availability of this compound is limited in many developed countries. wikipedia.orgsmarthealer.pkmedscape.com As of 2012, it was not commercially available in much of the developed world. wikipedia.org In countries with sanitary food and water supplies, where amoebiasis cases primarily occur among recent immigrants and travelers returning from endemic regions, this compound may not be readily available through commercial channels but might be obtainable through compounding pharmacies. msdmanuals.commedscape.com
In contrast, this compound is more commonly used and available in regions where amoebiasis is endemic. smarthealer.pk However, even in these areas, the accessibility and availability of essential medicines can be influenced by factors such as cost and healthcare infrastructure. The choice of antiamoebic drugs in endemic areas often depends on their availability and accessibility. researchgate.net While this compound is widely used, other luminal amoebicides like clefamide, etofamide, and teclozan (B1206478) are also effective alternatives.
Cost-Effectiveness Analyses of Treatment Regimens
Cost-effectiveness analyses are crucial for informing treatment guidelines and resource allocation in public health, particularly in regions with limited resources and a high burden of diseases like amoebiasis. Research has been conducted to evaluate the cost-effectiveness of different treatment regimens for amoebiasis, including those involving this compound.
A study conducted in Ethiopia analyzed the cost-effectiveness of metronidazole (B1676534) alone versus a combination of metronidazole with this compound in treating amoebiasis. dovepress.comresearch-nexus.netnih.gov This analysis, conducted from a societal perspective on adult patients over a two-month period, indicated that the combination therapy of metronidazole and this compound was associated with higher costs but also demonstrated greater effectiveness in curing amoebic infections. research-nexus.netnih.gov The incremental cost-effectiveness ratio (ICER) calculated in this study was 8 US dollars for each case of amoebiasis cured when using the combination treatment compared to metronidazole alone. research-nexus.netnih.gov
| Treatment Regimen | Expected Cost (US$) | Expected Effect (Cases Cured) |
| Metronidazole alone | 6.94 | 0.99 |
| Metronidazole with this compound | 7.02 | 1.00 |
Data derived from a cost-effectiveness analysis in Ethiopia. nih.gov
The study highlighted that while the combined treatment incurred additional expenses, it offered improved health outcomes for patients. research-nexus.net However, the cost-effectiveness of the combination therapy was found to be sensitive to variations in its effectiveness. research-nexus.net If the effectiveness of the combination treatment were to decrease, the cost-effectiveness ratio could shift, potentially making it less favorable. research-nexus.net The findings from this research underscore the importance of considering both the financial implications and the clinical effectiveness when making treatment decisions and advocate for informed decision-making that aligns treatment strategies with the economic realities faced by individuals suffering from amoebiasis in endemic areas. research-nexus.net
Future Research Directions and Opportunities for Diloxanide Furoate
Exploration of Unknown Mechanisms of Action
Despite its long history of use, the precise mechanism of action of Diloxanide (B1670642) furoate remains unclear. e-lactancia.orgresearchgate.netnih.govdrugbank.comsmarthealer.pk It is known that Diloxanide furoate is a prodrug that is hydrolyzed in the gastrointestinal tract to release the active compound, diloxanide. wikipedia.orgpatsnap.come-lactancia.orgdrugbank.com The active form is believed to act against E. histolytica trophozoites in the intestinal lumen. patsnap.come-lactancia.orgdrugbank.comsmarthealer.pk Current understanding suggests its action is based on its structural similarity to chloramphenicol (B1208) at the dichloroacetamide group, potentially inhibiting protein synthesis in E. histolytica trophozoites and blocking their conversion to cysts. patsnap.comresearchgate.netnih.govsmarthealer.pk However, the exact biochemical interactions with amoebic cells are not fully elucidated. patsnap.com Further research is needed to unravel the molecular mechanisms and virulence factors of E. histolytica that this compound targets. researchgate.net
Development of Next-Generation Formulations
Research is being conducted on developing novel drug delivery systems and formulations for this compound to enhance treatment outcomes. researchgate.netnih.gov this compound is currently available in forms such as tablets and oral suspensions. researchgate.net Studies have explored various formulations, including dispersible tablets and film-coated tablets. researchgate.net Novel approaches include the development of cyst-targeted mucoadhesive microspheres for colonic delivery, aiming for more effective treatment of amoebiasis. nih.gov pH-responsive polymeric systems, such as hydrogels utilizing sodium alginate and Carbopol 934P, are also being investigated for targeted drug delivery of this compound to the colon. mdpi.com Nanosponges are another area of research for colon-targeted delivery of this compound, aiming to enhance its stability and release the drug specifically at the site of infection, potentially improving therapeutic outcomes and reducing systemic side effects. ijpdr.com
Identification of New Therapeutic Targets
Understanding the molecular mechanisms of E. histolytica is crucial for identifying new therapeutic targets. researchgate.net While the primary target of this compound is believed to be related to protein synthesis inhibition in trophozoites, further research into the parasite's biology could reveal alternative targets. patsnap.comresearchgate.netsmarthealer.pk Exploring the structure-activity relationship of Diloxanide is also needed. researchgate.netnih.gov Research into protozoan epigenetic targets and their inhibitors is an area of interest for developing new antiprotozoal drugs, and while this compound is mentioned as effective against some resistant strains, identifying novel specific targets within E. histolytica remains an opportunity. mdpi.com
Investigations into Expanded Indications and Off-Label Uses
This compound is primarily indicated for the treatment of intestinal amebiasis, particularly in asymptomatic cyst carriers. wikipedia.orge-lactancia.orgdrugbank.comsmarthealer.pkmedscape.com It is also used in combination therapy for invasive or extraintestinal forms of amebiasis. e-lactancia.orgdrugbank.commedscape.com While its main use is established, ongoing research may explore potential new applications. patsnap.com Off-label use involves prescribing approved medications for indications, dosages, or patient populations different from those in the approved labeling, and while common in some areas, research is needed to support any expanded uses for this compound. slideshare.net
Longitudinal Studies on Drug Resistance Evolution
Drug resistance is a significant concern in the treatment of parasitic infections. psu.eduplos.org While this compound is effective against some strains, studies have shown differences in drug sensitivity in E. histolytica isolates, suggesting the potential for resistance to emerge, particularly with indiscriminate use. psu.edu Understanding the mechanisms involved in multidrug resistance of different antiamoebic drugs is essential. psu.edu Longitudinal studies are needed to monitor the evolution of drug resistance in E. histolytica strains to this compound and to identify potential resistance mechanisms. researchgate.netpsu.edunih.gov
Q & A
Basic Research Questions
What validated analytical methods are available for quantifying diloxanide furoate in combination therapies, and how are their parameters optimized?
Answer :
this compound is often co-administered with metronidazole for amebiasis treatment. Validated HPLC and spectrophotometric methods are widely used for simultaneous quantification:
- HPLC : Linear ranges of 0.025–50 µg/mL (diloxanide) and 0.15–50 µg/mL (metronidazole) with correlation coefficients >0.998. Key parameters include LOD (0.008 µg/mL) and LOQ (0.025 µg/mL) for diloxanide, validated using spiked serum samples (recovery: 98.5–101.2%) .
- First-derivative spectrophotometry : Amplitudes at 245.5/251.3 nm (Δλ = 4 nm) correlate linearly with diloxanide concentration (1–50 µg/mL). Recovery tests in synthetic mixtures show <2% RSD .
Data Table :
| Parameter | HPLC (Diloxanide) | Spectrophotometry (Diloxanide) |
|---|---|---|
| Linear Range | 0.025–50 µg/mL | 1–50 µg/mL |
| LOD | 0.008 µg/mL | 0.5 µg/mL |
| Recovery (%) | 98.5–101.2 | 97.8–102.1 |
| RSD (Intraday) | <1.5% | <2.0% |
| Source: |
What is the pharmacological rationale for combining this compound with metronidazole in amebiasis treatment?
Answer :
this compound acts as a luminal amebicide targeting cysts in the gut, while metronidazole (a nitroimidazole) eradicates invasive trophozoites in tissues. This combination ensures comprehensive eradication of Entamoeba histolytica across intestinal and extraintestinal infections. Pharmacokinetic data show that ~90% of diloxanide is absorbed and excreted as glucuronide, leaving unabsorbed diloxanide to act locally. Metronidazole’s systemic bioavailability complements this by addressing hepatic abscesses .
Advanced Research Questions
How can researchers resolve contradictions in recovery rates when analyzing this compound in biological fluids?
Answer :
Discrepancies in recovery rates (e.g., 95–105%) often arise from matrix effects in biological fluids. Strategies include:
- Standard addition methods : The H-point standard addition method (HPSAM) mitigates interference by using kinetic differences in drug oxidation rates (e.g., permanganate oxidation at 610 nm). This method achieves recoveries of 99.2–100.8% in serum .
- Chromatographic optimization : Using internal standards (e.g., carbamazepine) and mobile-phase adjustments (e.g., methanol:phosphate buffer) improves peak symmetry and reduces matrix interference .
Data Table :
| Method | Recovery (%) | Matrix | Key Adjustment |
|---|---|---|---|
| HPSAM | 99.2–100.8 | Serum | Kinetic oxidation rate analysis |
| HPLC with IS | 98.5–101.5 | Plasma | Internal standard (carbamazepine) |
| Source: |
What advanced drug delivery systems enhance this compound’s localized efficacy in the gastrointestinal tract?
Answer :
pH-responsive hydrogels (e.g., sodium alginate/Carbopol 934P) enable targeted release in the colon (pH 7.4):
- Swelling capacity : 743.19% at neutral pH vs. 120% in acidic conditions.
- Drug loading : 83.56% efficiency with sustained release (91.77% over 12 hours).
- Mucoadhesion : 3993.42 dynes/cm² ensures prolonged contact with intestinal mucosa .
Experimental Design : - Polymer ratios : Varying methacrylic acid (MAA) and crosslinker (MBA) concentrations optimize swelling and release kinetics.
- Validation : FTIR confirms component compatibility; cytotoxicity assays (MTT) verify biocompatibility .
How do researchers address the lack of pharmacokinetic data for this compound in extraintestinal infections?
Answer :
While diloxanide is not a tissue amebicide, its systemic metabolite (diloxanide glucuronide) lacks therapeutic activity. Advanced studies use:
- Combination pharmacokinetics : Co-administration with metronidazole requires monitoring plasma levels via LC-MS/MS to avoid subtherapeutic concentrations.
- Animal models : Hepatic abscess models in rodents assess tissue penetration when combined with nitroimidazoles .
Methodological Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
